molecular formula C11H12N2S B13256194 4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

Cat. No.: B13256194
M. Wt: 204.29 g/mol
InChI Key: JOQWBQCLJBLCGB-UHFFFAOYSA-N
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Description

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group and a thiophen-2-ylmethyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridin-3-amine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(thiophen-2-ylmethyl)pyridin-2-amine
  • 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
  • 4-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine

Uniqueness

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is unique due to the specific positioning of the methyl and thiophen-2-ylmethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H12N2S/c1-9-4-5-12-8-11(9)13-7-10-3-2-6-14-10/h2-6,8,13H,7H2,1H3

InChI Key

JOQWBQCLJBLCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=CC=CS2

Origin of Product

United States

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